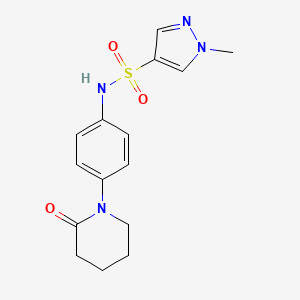
1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MPSP is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
Environmental Presence and Human Exposure
- Perfluorinated Sulfonamides in Indoor and Outdoor Air : A comprehensive survey in Ottawa, Canada, highlighted the occurrence and source strength of several Perfluorinated alkyl sulfonamides (PFASs), including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamide (EtFOSA), in indoor air, house dust, and outdoor air. This study revealed significant indoor air concentrations, suggesting indoor air as an important source to the outside environment, and assessed human exposure through inhalation and dust ingestion, especially highlighting the dominant dust ingestion pathway for children (Shoeib et al., 2005).
Pharmacokinetics and Metabolism
- Sulfonamide Hypersensitivity Reactions : Research on the acetylation phenotype of patients who had hypersensitivity reactions to sulfonamides suggests that a slow acetylator phenotype is a risk factor for developing these reactions. This supports the role of genetically determined pathways of metabolism and detoxification in the pathogenesis of sulfonamide hypersensitivity reactions (Rieder et al., 1991).
Antimicrobial and Antiviral Applications
- Tuberculosis and Trimethoprim-Sulfamethoxazole : A study on the sensitivity of Mycobacterium tuberculosis to trimethoprim-sulfamethoxazole (TMP-SMX) found that the vast majority of M. tuberculosis isolates were susceptible to TMP-SMX, suggesting its potential usefulness in treating patients with multiple-drug-resistant and extended drug-resistant tuberculosis (Forgacs et al., 2009).
Environmental and Health Impact
- Serum Concentrations of Polyfluoroalkyl Compounds : A study on the concentrations of 11 polyfluoroalkyl compounds (PFCs) in the U.S. population, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), indicates prevalent exposures to several PFCs. This research provides a baseline for understanding the environmental and health impact of these compounds (Calafat et al., 2007).
Propriétés
IUPAC Name |
1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-11-14(10-16-18)23(21,22)17-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10-11,17H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZYQUBRDFBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

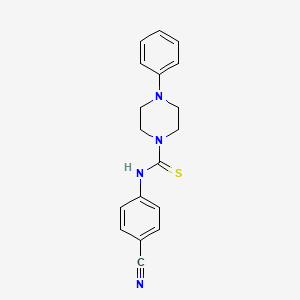
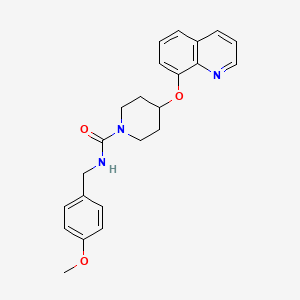
![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

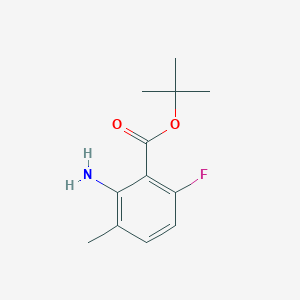
![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)
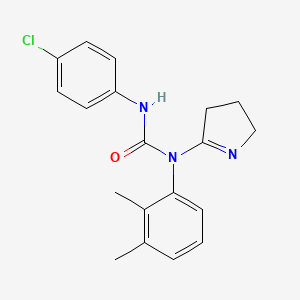
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)
![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)
![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)

